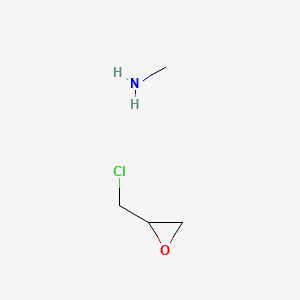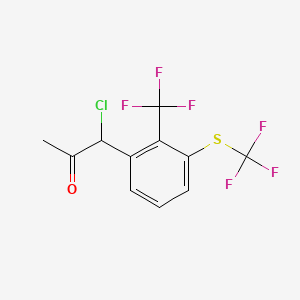
10-Methoxy-1,6-dimethyl-ergolin-8-beta-methanol-(5-bromnicotinat)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 10-Methoxy-1,6-dimethyl-ergolin-8-beta-methanol-(5-bromnicotinat) involves several steps. The starting material is typically an ergoline derivative, which undergoes methylation and bromination reactions to introduce the methoxy and bromonicotinate groups, respectively . The reaction conditions often involve the use of strong bases and organic solvents to facilitate the transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
10-Methoxy-1,6-dimethyl-ergolin-8-beta-methanol-(5-bromnicotinat) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the bromonicotinate group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
10-Methoxy-1,6-dimethyl-ergolin-8-beta-methanol-(5-bromnicotinat) has several scientific research applications:
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar compounds to 10-Methoxy-1,6-dimethyl-ergolin-8-beta-methanol-(5-bromnicotinat) include other ergoline derivatives such as:
Ergotamine: Used to treat migraines.
Bromocriptine: Used to treat Parkinson’s disease and hyperprolactinemia.
Lysergic acid diethylamide (LSD): A well-known hallucinogen.
The uniqueness of 10-Methoxy-1,6-dimethyl-ergolin-8-beta-methanol-(5-bromnicotinat) lies in its specific combination of functional groups, which confer its vasodilatory and cognitive-enhancing properties .
Propiedades
Fórmula molecular |
C24H26BrN3O3 |
|---|---|
Peso molecular |
484.4 g/mol |
Nombre IUPAC |
[(10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate |
InChI |
InChI=1S/C24H26BrN3O3/c1-27-13-17-8-21-24(30-3,19-5-4-6-20(27)22(17)19)9-15(12-28(21)2)14-31-23(29)16-7-18(25)11-26-10-16/h4-7,10-11,13,15,21H,8-9,12,14H2,1-3H3/t15?,21?,24-/m0/s1 |
Clave InChI |
YSEXMKHXIOCEJA-FYOBAMORSA-N |
SMILES isomérico |
CN1CC(C[C@]2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br |
SMILES canónico |
CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


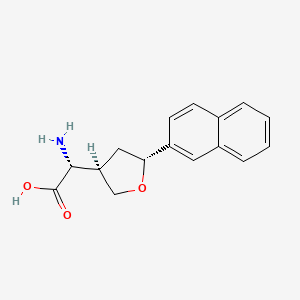

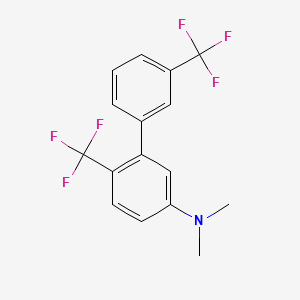
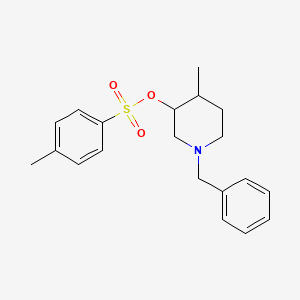
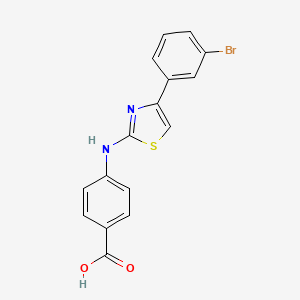
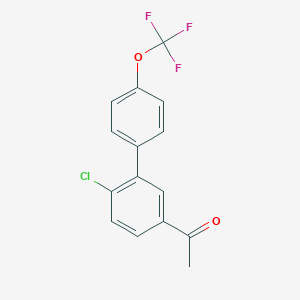
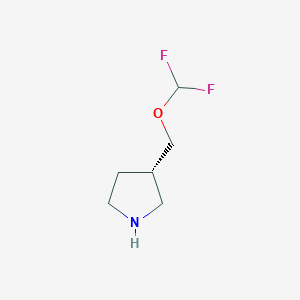

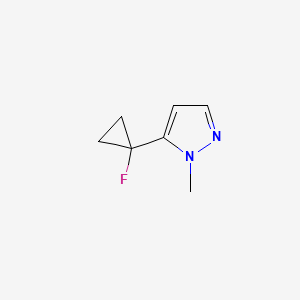
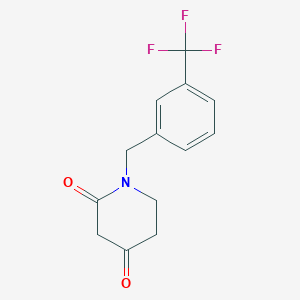
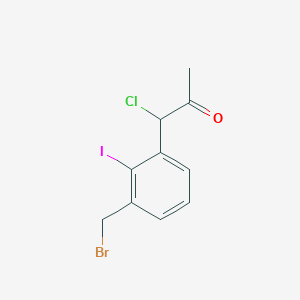
![1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine](/img/structure/B14057499.png)
